![molecular formula C11H12N2O2 B8224225 3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one](/img/structure/B8224225.png)
3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
Overview
Description
3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one, as part of the naphthyridinone family, has been explored in various chemical synthesis processes. Haak and Plas (2010) investigated the reaction of related compounds, revealing insights into the formation of amino derivatives of 1,5-naphthyridin-2(1H)-one, a process significant for modifying and deriving new compounds from the naphthyridinone base structure (Haak & Plas, 2010).
Biological and Medicinal Research
In the field of medicinal chemistry, the naphthyridinone ring system, to which 3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one belongs, has been explored for its potential pharmaceutical applications. For instance, Boros et al. (2009) reported on the synthesis and antiviral activity of HIV integrase inhibitors based on 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one, illustrating the therapeutic potential of naphthyridinone derivatives in treating viral infections (Boros et al., 2009). Similarly, Sharma et al. (2009) studied the cytotoxicity and topoisomerase I-targeting activity of certain naphthyridin-6-one derivatives, highlighting the relevance of this chemical class in cancer research (Sharma et al., 2009).
Inhibitors and Enzyme Activity
Thompson et al. (2000) explored 7-substituted naphthyridin-2(1H)-ones as selective inhibitors of protein tyrosine kinases, indicating the compound's role in influencing enzyme activity relevant to various diseases, including cancer (Thompson et al., 2000).
properties
IUPAC Name |
3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-4-9-10(13-11(8)15)3-7(6-14)5-12-9/h3-5,14H,2,6H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXDDFYALJITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)CO)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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